2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazole derivatives. . This compound, with its unique structure, combines multiple functional groups, making it a subject of interest for various scientific research applications.
Mechanism of Action
Target of Action
Compounds containing the indole nucleus, such as “2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol”, have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
The interaction of indole derivatives with their targets often results in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities. The specific pathways affected would depend on the exact structure of the compound and its target .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of indole derivatives can vary widely and would depend on the exact structure of the compound. These properties can significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on the specific biological activity of the compound. For example, antiviral indole derivatives might inhibit viral replication, while anticancer derivatives might induce apoptosis in cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the furan and piperidine moieties. Common reagents used in these reactions include thionyl chloride, furan-2-carbaldehyde, and 4-hydroxypiperidine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which contain the triazole ring, are known for their antifungal properties.
Uniqueness
What sets 2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-ethyl-5-[furan-2-yl-(4-hydroxypiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-2-12-17-16-20(18-12)15(22)14(24-16)13(11-4-3-9-23-11)19-7-5-10(21)6-8-19/h3-4,9-10,13,21-22H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJAVUAWNBZEFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCC(CC4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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